1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
One common method involves the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and subsequently react with the naphthalene substrate . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethoxy groups. These groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene
- Trifluoromethyl phenyl sulfone
These compounds share similar structural features but differ in the position of the functional groups on the naphthalene ring or the presence of other substituents.
Properties
Molecular Formula |
C12H7F5O2 |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-8-5-1-3-7-4-2-6-9(10(7)8)19-12(15,16)17/h1-6,11H |
InChI Key |
DXRQFIKIWHFKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.